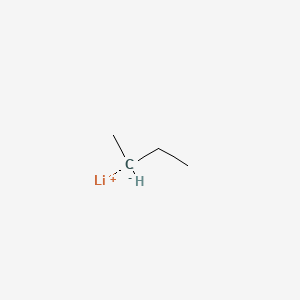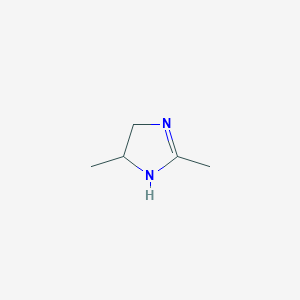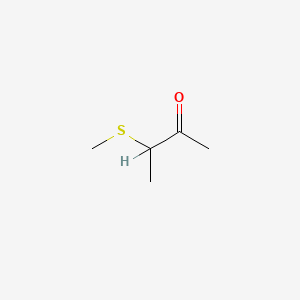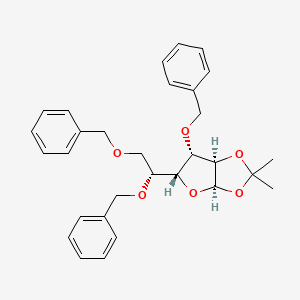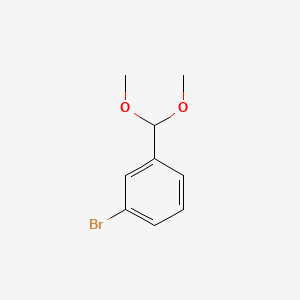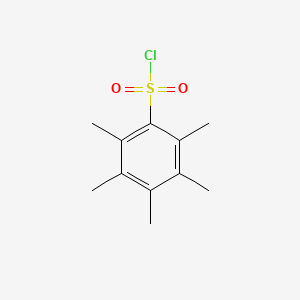
Pentamethylbenzenesulfonyl chloride
Übersicht
Beschreibung
Pentamethylbenzenesulfonyl chloride is a chemical compound with the molecular formula C11H15ClO2S . It has an average mass of 246.754 Da and a Monoisotopic mass of 246.048126 Da . It is used as a reactant in the preparation of benzosultam derivatives via chlorosulfonylation of benzene derivatives followed by azide substitution and cobalt-porphyrin-catalyzed amination/cyclization .
Synthesis Analysis
Sulfonyl chlorides, such as Pentamethylbenzenesulfonyl chloride, contain a good leaving group (Cl). This makes them highly reactive towards water and other nucleophiles such as ammonia (NH3). These reactions are used in synthesis, but they can also cause problems . For example, the second step of the synthesis transforms p-acetamidobenzenesulfonyl chloride into p-acetamidobenzenesulfonamide by reaction with ammonia .Molecular Structure Analysis
The molecular structure of Pentamethylbenzenesulfonyl chloride consists of 11 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 2 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis
Sulfonyl chlorides are highly reactive towards water and other nucleophiles such as ammonia (NH3). These reactions are used in synthesis, but they can also cause problems . For example, the second step of the synthesis transforms p-acetamidobenzenesulfonyl chloride into p-acetamidobenzenesulfonamide by reaction with ammonia .Physical And Chemical Properties Analysis
Pentamethylbenzenesulfonyl chloride has a density of 1.2±0.1 g/cm3, a boiling point of 362.5±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 58.4±3.0 kJ/mol and a flash point of 173.0±27.9 °C . The index of refraction is 1.524, and it has a molar refractivity of 63.5±0.4 cm3 .Wissenschaftliche Forschungsanwendungen
1. Covalent Attachment to Solid Supports
Pentamethylbenzenesulfonyl chloride, similar to its analog 4-fluorobenzenesulfonyl chloride, has potential applications in activating hydroxyl groups of polymeric carriers. This is crucial for the covalent attachment of biologicals to various solid supports like polystyrene microspheres, Sepharose beads, or cellulose rods and fibers. Such activated supports can be used for bioselective separation and have potential therapeutic applications (Chang et al., 1992).
2. Derivatization for Increased Detection in LC-MS
In liquid chromatography-mass spectrometry (LC-MS), pentamethylbenzenesulfonyl chloride can be utilized for derivatization. This process increases the detection responses of compounds like estrogens in biological fluids. Derivatization with similar compounds like 4-nitrobenzenesulfonyl chloride has shown to enhance detection responses significantly (Higashi et al., 2006).
3. Solid-Phase Synthesis
Pentamethylbenzenesulfonyl chloride can be involved in solid-phase synthesis, particularly in preparing polymer-supported benzenesulfonamides. These compounds serve as key intermediates in various chemical transformations and can be used to create diverse chemical scaffolds (Fülöpová & Soural, 2015).
4. Perfluorophenylation of Aromatic Compounds
This chloride compound can catalyze perfluorophenylation reactions with aromatic and heteroaromatic compounds. Such reactions are valuable in synthesizing perfluorophenylated compounds for various applications (Kamigata et al., 1998).
5. Synthesis of Antibacterial Agents
Pentamethylbenzenesulfonyl chloride can be used in the synthesis of compounds with antibacterial properties. Similar sulfonamide compounds have demonstrated significant therapeutic potential against various bacterial strains (Abbasi et al., 2016).
6. Electrostatic Activation in SNAr Reactions
Compounds like pentamethylbenzenesulfonyl chloride can be transformed for use in electrostatically activated SNAr reactions, a method that can be performed under mild conditions. This activation is crucial in creating pharmaceutically interesting substances (Weiss & Pühlhofer, 2001).
7. Synthesis of Sulfonamides as Antibacterial Agents
The synthesis of sulfonamides, involving reactions withpentamethylbenzenesulfonyl chloride, can result in compounds with potent antibacterial properties. This has been demonstrated in research where similar sulfonamides have shown significant efficacy against various bacterial strains, indicating the potential of pentamethylbenzenesulfonyl chloride in such syntheses (Abbasi et al., 2015).
8. Atom Transfer Radical Polymerization (ATRP)
Pentamethylbenzenesulfonyl chloride, akin to p-toluenesulfonyl chloride, could be studied for its efficiency as an initiator in ATRP processes, particularly for the polymerization of certain monomers. These processes are critical in polymer chemistry for the formation of various polymer structures (Gurr et al., 2005).
9. Synthesis of Poly-malonylpolymethylenes
In polymer chemistry, pentamethylbenzenesulfonyl chloride could be used in synthesizing polymers like poly-malonylpolymethylenes. Its reactivity in polymer formation processes can lead to the creation of new materials with unique properties (Matsui et al., 1970).
10. Microwave-Assisted Continuous Flow Organic Synthesis
Pentamethylbenzenesulfonyl chloride, similar to α-fluorobenzenesulfonyl chlorides, can be utilized in microwave-assisted, continuous flow organic synthesis (MACOS). Such processes are significant for the large-scale synthesis of structurally varied compounds, especially in the pharmaceutical and chemical industries (Ullah et al., 2010).
Safety And Hazards
Pentamethylbenzenesulfonyl chloride is highly corrosive and can cause severe skin burns and eye damage . It reacts vigorously with water, producing hydrochloric acid (HCl), another corrosive and irritant substance . Therefore, it should be handled with care, always wearing gloves and safety glasses, and preferably in a fume hood .
Eigenschaften
IUPAC Name |
2,3,4,5,6-pentamethylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO2S/c1-6-7(2)9(4)11(15(12,13)14)10(5)8(6)3/h1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBXRBKVRRJRRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10200493 | |
| Record name | Pentamethylbenzenesulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentamethylbenzenesulfonyl chloride | |
CAS RN |
52499-94-2 | |
| Record name | Pentamethylbenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52499-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentamethylbenzenesulphonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052499942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentamethylbenzenesulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentamethylbenzenesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.681 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

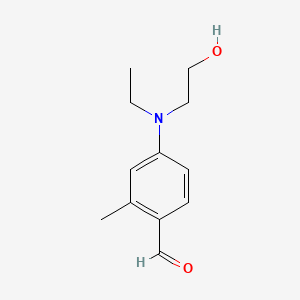
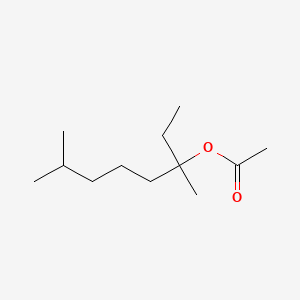
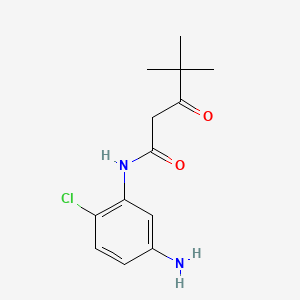

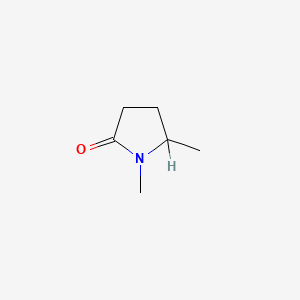
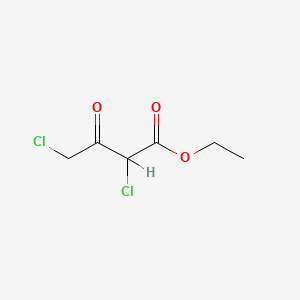
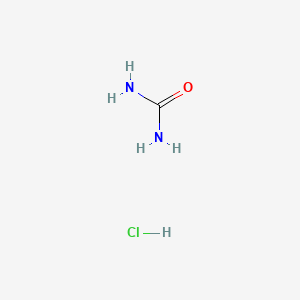
![Bis[(5-nitrofuran-2-yl)methylidene]hydrazine](/img/structure/B1581125.png)
